molecular formula C48H77N3O37-2 B1598031 Disialyllacto-N-tetraose CAS No. 61278-38-4

Disialyllacto-N-tetraose

Cat. No. B1598031
CAS RN: 61278-38-4
M. Wt: 1288.1 g/mol
InChI Key: FCIROHDMPFOSFG-LAVSNGQLSA-L
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Description

Disialyllacto-N-tetraose is a complex carbohydrate structure that consists of four sugar units linked together. It is composed of two sialic acid residues, which are a type of sugar, attached to a lactose molecule . It is a milk oligosaccharide, used to prevent necrotising enterocolitis in neonates .


Synthesis Analysis

Disialyllacto-N-tetraose has been produced by enzymatic sialylation of chemically synthesized thioethyl β-disaccharides followed by removal of the thioethyl aglycon . It is also synthesized in the mammary gland, forming a lactose core .


Molecular Structure Analysis

The basic structure of Disialyllacto-N-tetraose consists of a single glucose molecule at the reducing end attached to galactose, forming a lactose core. The sialic acid residues are connected to the lactose through a specific type of bond known as an N-glycosidic bond .


Chemical Reactions Analysis

Disialyllacto-N-tetraose is analyzed using methods such as liquid chromatography/mass spectrometry (LC/MS). The lipid layer is removed by centrifugation, ethanol is added and the protein is precipitated from the aqueous phase after centrifugation .


Physical And Chemical Properties Analysis

The molecular weight of Disialyllacto-N-tetraose is 1290.14 . It is a complex indigestible sugar .

Scientific Research Applications

Protective Effects Against Necrotizing Enterocolitis

Disialyllacto-N-tetraose (DSLNT) has been identified as a key component in protecting neonatal rats from necrotizing enterocolitis (NEC). Studies have shown that synthetic analogs of DSLNT, such as disialyl hexasaccharides, offer protection against NEC, presenting them as promising therapeutic candidates for clinical application in treating NEC in preterm infants (Yu et al., 2014). Further research supports the NEC-preventing effects of DSLNT analogs synthesized through enzymatic and chemoenzymatic methods, providing important information for their potential use in preventing NEC in preterm infants (Yu et al., 2017).

Human Milk Oligosaccharides and NEC Risk

DSLNT's presence in breast milk can predict the risk of NEC. Studies indicate that levels of DSLNT in breast milk are associated with the occurrence of NEC, suggesting that DSLNT might be used as a strategy for successful intervention and prevention of this condition in infants (Caplan, 2017).

Analysis of DSLNT in Preterm Infants' Milk

Research has been conducted to measure the DSLNT content in human milk from mothers of preterm infants. This study aimed to assess variability, establish correlations between maternal factors or an infant’s risk for developing NEC, and determine the effect of pasteurization on DSLNT content. The findings suggested that DSLNT content in human milk is variable and may be lower in milk from mothers whose infants developed NEC, although pasteurization does not significantly reduce DSLNT content (Hassinger et al., 2020).

Variation in Oligosaccharide Profiles of Bovine Milk

A study explored the impacts of days post-parturition and parity of cows on the oligosaccharide and lactose profiles of their milk. It was found that levels of various oligosaccharides, including DSLNT, were highly affiliated with colostrum and showed significant variation based on the cow’s parity. This research is crucial in understanding the changes in oligosaccharide content in bovine milk, which may have implications for infant nutrition (Quinn et al., 2020).

Methodologies for Analyzing Sialyl Oligosaccharides

Studies have developed methodologies for the analysis of sialyl oligosaccharides, including DSLNT, in biological samples. For example, a fluorous derivatization method for liquid chromatography/tandem mass spectrometry analysis enabled highly selective and sensitive analysis of sialyl oligosaccharides, facilitating the accurate measurement of even their trace amounts in biological matrices (Sakaguchi et al., 2014).

Safety And Hazards

Disialyllacto-N-tetraose is generally considered safe and is used to prevent necrotising enterocolitis in neonates .

Future Directions

Research is ongoing to understand whether a tailored approach to oligosaccharide supplementation is beneficial for preterm infants . There is also interest in the potential use of Disialyllacto-N-tetraose in infant nutrition .

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H79N3O37/c1-12(57)49-23-15(60)4-47(45(74)75,86-37(23)26(64)17(62)6-52)78-11-22-30(68)36(25(51-14(3)59)42(82-22)85-39-28(66)19(8-54)80-43(33(39)71)83-35-21(10-56)79-41(73)32(70)31(35)69)84-44-34(72)40(29(67)20(9-55)81-44)88-48(46(76)77)5-16(61)24(50-13(2)58)38(87-48)27(65)18(63)7-53/h15-44,52-56,60-73H,4-11H2,1-3H3,(H,49,57)(H,50,58)(H,51,59)(H,74,75)(H,76,77)/p-2/t15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41?,42-,43-,44-,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIROHDMPFOSFG-LAVSNGQLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)NC(=O)C)OC5C(C(C(C(O5)CO)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)O)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H77N3O37-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disialyl-N-tetraose

CAS RN

61278-38-4
Record name Disialyl-N-tetraose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061278384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
717
Citations
E Jantscher-Krenn, M Zherebtsov, C Nissan, K Goth… - Gut, 2012 - gut.bmj.com
… Within the pooled HMO, a specific isomer of disialyllacto-N-tetraose (DSLNT) was identified to be protective. Galacto-oligosaccharides, currently added to formula to mimic some of the …
Number of citations: 381 gut.bmj.com
D Hassinger, DM Clausen, S Nitka… - Journal of Human …, 2020 - journals.sagepub.com
Background Human milk oligosaccharides (HMO) have been recognized for the protective effects they may elicit among high risk infants. One HMO, disialyllacto-N-tetraose (DSLNT), …
Number of citations: 13 journals.sagepub.com
W ZHANG, W ZHUANG, Y Mingmei… - Chinese Journal of …, 2022 - pesquisa.bvsalud.org
Objective: To study the expression of zonula occludens-1 (ZO-1) in neonates with necrotizing enterocolitis (NEC) and to explore the effects of disialyllacto-N-tetraose (DSLNT), a …
Number of citations: 1 pesquisa.bvsalud.org
JC PAULSON, J WEINSTEIN… - European journal of …, 1984 - Wiley Online Library
… [3H]disialyllacto-N-tetraose was preparcd essentially as described for unlabeled disialyllacto-N-tetraose above. except that lacto-N-tetraose was used as the initial acccptor substrate. …
Number of citations: 41 febs.onlinelibrary.wiley.com
KM Craft, HC Thomas, SD Townsend - Organic & Biomolecular …, 2019 - pubs.rsc.org
… Disialyllacto-N-tetraose (DSLNT) is a hexasaccharide that was previously shown by the Bode and Chen laboratories to contribute to the ability of HMO extracts to prevent necrotizing …
Number of citations: 48 pubs.rsc.org
SN Taylor - Journal of Human Lactation, 2020 - journals.sagepub.com
The physiology of SIP is less studied but does appear to differ from the physiology of NEC, as SIP is associated with less inflammation and less extensive gut tissue damage (Attridge et …
Number of citations: 3 journals.sagepub.com
Y Zhu, G Luo, L Wan, J Meng, SY Lee… - Critical Reviews in …, 2022 - Taylor & Francis
… the major LNT derivatives include: lacto-N-fucopentaoses (LNFP I, II, and V), lacto-N-difucohexaoses (LNDFH I and II), sialyllacto-N-tetraoses (LST a and b), and disialyllacto-N-tetraose …
Number of citations: 27 www.tandfonline.com
HT de Heij, PL Koppen, DH van den Eijnden - Carbohydrate research, 1986 - Elsevier
… This structure has been found first for the disialyllacto-N-tetraose from human milk”’ and. in addition to the coagulation factors, is present also in rat- @,-acid glycoprotcitP …
Number of citations: 20 www.sciencedirect.com
W Zhang, J He-Yang, W Zhuang, J Liu… - International …, 2021 - Elsevier
Necrotizing enterocolitis (NEC) remains a fatal gastrointestinal disorder in neonates. Disialyllacto-N-tetraose (DSLNT), a function-unclear human milk-derived hexasaccharide, shows …
Number of citations: 6 www.sciencedirect.com
Z Shen, CD Warren, DS Newburg - Analytical biochemistry, 2000 - Elsevier
… , 3 -sialyllactosamine, 6 -sialyllactosamine, disialyltetraose, 3 -sialyl-3-fucosyllactose, sialyllacto-N-tetraose-a, sialyllacto-N-tetraose-b, sialyllacto-N-neotetraose-c, disialyllacto-Ntetraose…
Number of citations: 85 www.sciencedirect.com

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